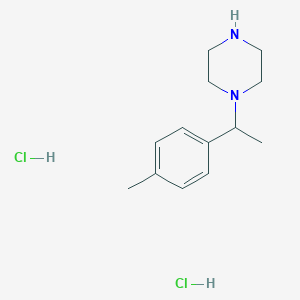
1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride
描述
1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.24 g/mol. It belongs to the piperazine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The piperazine nitrogen atoms in the compound can engage in protonation and nucleophilic substitution reactions, allowing it to modulate biological processes effectively.
Pharmacological Properties
Research has indicated that this compound exhibits notable pharmacological properties, including:
- Antidepressant Effects : Similar compounds have demonstrated efficacy in treating depression, suggesting potential applications in psychiatric medicine.
- Anticancer Activity : Preliminary studies indicate that derivatives of piperazine compounds can inhibit cancer cell proliferation, particularly in breast cancer models. For instance, related compounds have shown IC50 values against human breast cancer cells, indicating their potential as therapeutic agents .
- Neuropharmacological Effects : The structural features of this compound may confer unique neuropharmacological properties, making it a candidate for further research into treatments for neurological disorders .
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. Notably, it has been shown to interact with neurotransmitter receptors, which could underpin its effects on mood and cognition.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific ethyl substitution on the piperazine ring. Below is a comparison table highlighting some structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(p-Tolyl)piperazine dihydrochloride | Similar piperazine structure | Known for antidepressant effects |
| 1-(4-Methylphenyl)piperazine dihydrochloride | Substituted phenyl group | Exhibits distinct psychoactive properties |
| N-Methylpiperazine | Unsubstituted piperazine | Commonly used as a solvent and reagent |
| 4-(2-Methylpiperazin-1-yl)phenol | Contains both phenolic and piperazine moieties | Potential antioxidant activity |
This table illustrates how the specific structural modifications in this compound may influence its pharmacological profile compared to its analogs.
Anticancer Activity
A study investigating the anticancer properties of piperazine derivatives found that certain modifications significantly enhanced their efficacy against cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit PARP (Poly (ADP-ribose) polymerase) activity in breast cancer cells. Results showed that these compounds could effectively reduce cell viability at varying concentrations, suggesting their potential as chemotherapeutic agents .
Neuropharmacological Research
Research into neuropharmacological applications has highlighted that compounds within the piperazine class can modulate neurotransmitter systems. For example, studies have indicated that derivatives can enhance serotonin receptor activity, which may contribute to their antidepressant effects. This aligns with findings from related compounds that target similar pathways .
属性
IUPAC Name |
1-[1-(4-methylphenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-3-5-13(6-4-11)12(2)15-9-7-14-8-10-15;;/h3-6,12,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKHIADGWQDERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















